

Physical and chemical properties of Carmichaenine E

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Compound of Interest		
Compound Name:	Carmichaenine E	
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Carmichaenine E: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaelii Debeaux, a plant with a long history in traditional Chinese medicine. As a member of the aconitine-type alkaloids, Carmichaenine E possesses a complex and intriguing molecular architecture that has drawn the attention of natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of the known physical and chemical properties of Carmichaenine E, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of natural products, drug discovery, and development.

Physical and Chemical Properties

The physical and chemical properties of **Carmichaenine E** have been characterized through a combination of spectroscopic and spectrometric techniques. While some physical constants like the melting point have not been reported in the primary literature, a wealth of spectroscopic data is available to define its structure and purity.



General Properties

Property	Value	Reference
Molecular Formula	C31H43NO8	[1]
Molecular Weight	557.68 g/mol	[1]
Appearance	White amorphous powder	[2]
CAS Number	2065228-63-7	[1]

Spectroscopic Data

The structural elucidation of **Carmichaenine E** was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).

lon	Calculated m/z	Found m/z
[M+H]+	558.3010	558.3012

The ¹H and ¹³C NMR data for **Carmichaenine E**, recorded in CDCl₃, are presented below. These data are crucial for the verification of the compound's identity and for understanding its three-dimensional structure.

¹H NMR (CDCl₃, 500 MHz)



Position	δ (ppm)	Multiplicity	J (Hz)
1	3.88	dd	8.5, 6.5
2	2.15	m	
3	2.95	m	_
5	4.05	d	6.5
6	4.35, 4.88	each d	12.0
9	2.85	m	
10	3.25	d	7.0
12	2.05, 2.35	each m	
13	4.95	d	7.5
14	3.45	t	8.0
15	2.25, 2.65	each m	
17	6.25	S	_
19	2.55, 2.90	each d	11.5
20	1.10	t	7.0
OMe-6	3.35	S	_
OMe-16	3.30	S	_
OMe-18	3.32	s	_
Benzoyl-H	7.45-8.05	m	

 $^{13}\text{C NMR}$ (CDCl₃, 125 MHz)



Position	δ (ppm)	Position	δ (ppm)
1	78.5	11	50.2
2	26.5	12	35.5
3	34.2	13	75.1
4	83.5	14	79.8
5	49.5	15	38.5
6	91.2	16	82.5
7	88.5	17	61.5
8	77.8	18	77.2
9	53.5	19	58.8
10	45.2	20	13.5
OMe-6	57.8	Benzoyl-C=O	166.5
OMe-16	56.2	Benzoyl-C	130.5, 133.0, 128.5, 129.8
OMe-18	59.2		

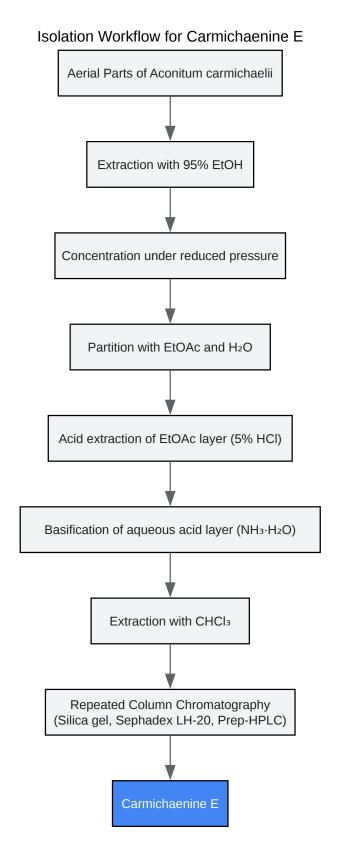
Experimental Protocols

The isolation and characterization of **Carmichaenine E** involve standard phytochemistry laboratory techniques. The following protocols are based on the methods described for the isolation of C19-diterpenoid alkaloids from Aconitum carmichaelii.[2][3]

Isolation of Carmichaenine E

A general workflow for the isolation of diterpenoid alkaloids from Aconitum species is depicted below.





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Caption: General workflow for the isolation of **Carmichaenine E**.



- Plant Material and Extraction: The air-dried and powdered aerial parts of Aconitum carmichaelii are extracted exhaustively with 95% ethanol at room temperature.
- Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure
 to yield a crude extract. This extract is then suspended in water and partitioned successively
 with ethyl acetate.
- Acid-Base Extraction: The ethyl acetate fraction is subjected to an acid-base extraction
 procedure. The fraction is dissolved in 5% hydrochloric acid. The acidic aqueous solution is
 then basified with ammonia solution to a pH of 9-10 and subsequently extracted with
 chloroform.
- Chromatographic Purification: The chloroform extract, containing the crude alkaloids, is subjected to repeated column chromatography. Typical stationary phases include silica gel and Sephadex LH-20. Elution is performed with solvent gradients of increasing polarity (e.g., chloroform-methanol). Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C) using a standard solvent such as deuterated chloroform (CDCl₃). Chemical shifts are reported in ppm relative to the solvent peak.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 is used to determine the exact mass and molecular formula of the compound.

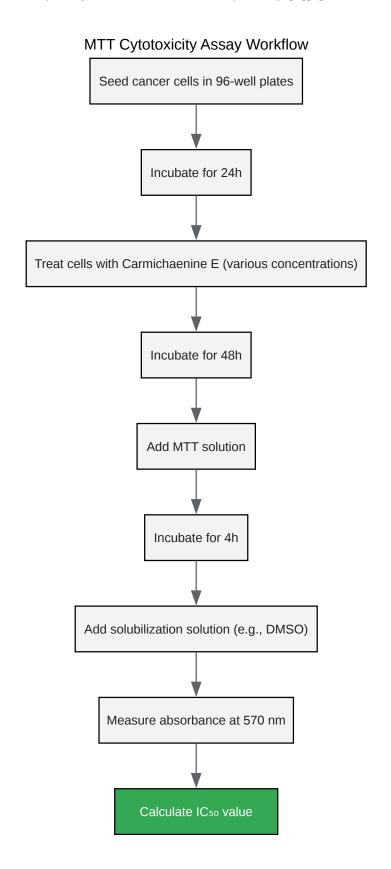
Biological Activity

While specific biological activities for **Carmichaenine E** have not been extensively reported in the initial isolation paper, other C19-diterpenoid alkaloids from Aconitum carmichaelii are known to exhibit a range of biological effects, including significant cytotoxicity against various cancer cell lines.[4][5][6]

Cytotoxicity Assay (General Protocol)



A common method to assess the cytotoxic effects of natural compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]





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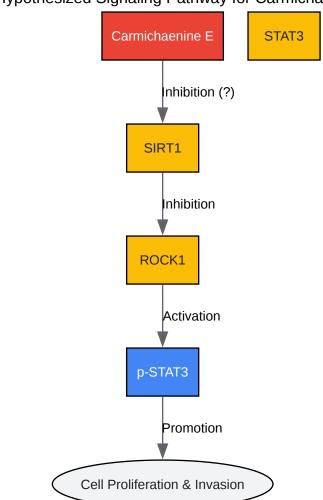
Caption: Workflow for a typical MTT cytotoxicity assay.

- Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of
 Carmichaenine E. A vehicle control (e.g., DMSO) is also included.
- Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).
- MTT Assay: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways

Recent studies on other alkaloids isolated from Aconitum carmichaelii have shed light on their mechanisms of action. For instance, costemline, another alkaloid from this plant, has been shown to exhibit antiproliferative activity by inhibiting the SIRT1/ROCK1/P-STAT3 signaling pathway. Given the structural similarities among alkaloids from the same plant, it is plausible that **Carmichaenine E** might also interact with similar cellular pathways.





Hypothesized Signaling Pathway for Carmichaenine E

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Caption: A hypothesized signaling pathway for **Carmichaenine E**.

Further research is required to determine if **Carmichaenine E** indeed modulates the SIRT1/ROCK1/P-STAT3 pathway or other related signaling cascades involved in cell proliferation, apoptosis, and invasion.

Conclusion

Carmichaenine E represents a structurally complex natural product with potential for further investigation in the context of drug discovery. This technical guide has summarized the currently available physical and chemical data, provided detailed experimental protocols for its study, and suggested potential avenues for future research into its biological activity and



mechanism of action. It is hoped that this compilation of information will facilitate and inspire new research endeavors aimed at unlocking the full therapeutic potential of this and other related diterpenoid alkaloids.

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